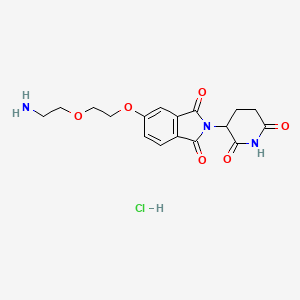

Thalidomide-5-PEG2-NH2 (hydrochloride)

Description

BenchChem offers high-quality Thalidomide-5-PEG2-NH2 (hydrochloride) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Thalidomide-5-PEG2-NH2 (hydrochloride) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C17H20ClN3O6 |

|---|---|

Molecular Weight |

397.8 g/mol |

IUPAC Name |

5-[2-(2-aminoethoxy)ethoxy]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione;hydrochloride |

InChI |

InChI=1S/C17H19N3O6.ClH/c18-5-6-25-7-8-26-10-1-2-11-12(9-10)17(24)20(16(11)23)13-3-4-14(21)19-15(13)22;/h1-2,9,13H,3-8,18H2,(H,19,21,22);1H |

InChI Key |

WUPVLPBJFLUTLK-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)OCCOCCN.Cl |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Cereblon-Recruiting PROTACs Utilizing a PEG2 Linker

A Senior Application Scientist's Field-Proven Perspective for Drug Development Professionals

Foreword: Beyond Inhibition, Towards Elimination

The paradigm of therapeutic intervention is undergoing a seismic shift. For decades, the primary strategy has been occupancy-driven pharmacology—designing molecules to inhibit the function of a pathogenic protein. While successful, this approach has limitations, leaving a vast landscape of the proteome deemed "undruggable." Proteolysis Targeting Chimeras (PROTACs) represent a revolutionary departure, operating on an event-driven mechanism that doesn't just inhibit, but eliminates target proteins.[1]

These heterobifunctional molecules act as a molecular bridge, bringing a target Protein of Interest (POI) into proximity with an E3 ubiquitin ligase.[2] This induced proximity leads to the ubiquitination of the POI, marking it for degradation by the cell's own quality control machinery, the proteasome.[3] This guide provides a deep dive into the design, synthesis, and evaluation of a specific class of PROTACs: those that recruit the Cereblon (CRBN) E3 ligase via a polyethylene glycol 2 (PEG2) linker. As a senior application scientist, my goal is not just to provide protocols, but to illuminate the scientific rationale behind each step, empowering you to make informed decisions in your own discovery programs.

The Anatomy of a CRBN-based PROTAC: A Strategic Alliance of Three Moieties

A PROTAC's efficacy is not merely the sum of its parts; it is the synergistic interplay between its three core components: the warhead, the E3 ligase ligand, and the linker.[4] The failure to appreciate the nuanced role of each component, particularly the linker, is a common pitfall in early-stage PROTAC development.

The E3 Ligase Ligand: Hijacking Cereblon

The ubiquitin-proteasome system comprises hundreds of E3 ligases, but only a handful have been successfully hijacked for PROTACs.[5] Among these, Cereblon (CRBN), a substrate receptor for the Cullin-4-RING E3 ubiquitin ligase (CRL4) complex, has emerged as a workhorse in the field.[2][6]

Why Cereblon? The widespread use of CRBN ligands is rooted in the history of immunomodulatory imide drugs (IMiDs) like thalidomide, lenalidomide, and pomalidomide.[7] These well-characterized and clinically approved drugs were discovered to bind directly to CRBN, modulating its substrate specificity.[][9] This pre-existing knowledge provided a critical starting point for PROTAC design.

-

Favorable Physicochemical Properties: Compared to ligands for other E3 ligases like von Hippel-Lindau (VHL), CRBN ligands are generally smaller and possess more drug-like properties, which can be advantageous for the overall properties of the larger PROTAC molecule.[]

-

High-Affinity Binders: Pomalidomide, a thalidomide analog, is a potent CRBN binder and is frequently employed in PROTAC design for this reason.[10][]

| CRBN Ligand | Reported Binding Affinity (Kd) to CRBN | Key Features |

| Thalidomide | ~250 nM[10] | The original IMiD, provides a robust scaffold. |

| Lenalidomide | ~178 nM[10] | A thalidomide analog with slightly higher affinity.[10] |

| Pomalidomide | ~157 nM[10] | A potent CRBN binder, often a preferred choice for PROTACs.[10][] |

The Linker: More Than a Spacer - The Strategic Role of PEG2

The linker is arguably the most critical and least understood component of a PROTAC. It is not a passive tether but an active contributor to the formation and stability of the ternary complex.[1] The choice of linker—its length, composition, and attachment points—profoundly impacts a PROTAC's efficacy.[12][]

Polyethylene glycol (PEG) linkers are widely used in PROTAC design due to their favorable properties.[1][12] This guide focuses on the PEG2 linker, a short, flexible, and hydrophilic linker composed of two ethylene glycol units.

The Rationale for a PEG2 Linker:

-

Enhanced Solubility: PROTACs are often large, "beyond Rule of 5" molecules with a tendency for poor aqueous solubility. The hydrophilic nature of the PEG linker can significantly improve the solubility of the entire molecule, which is crucial for handling, formulation, and bioavailability.[14][15][16]

-

Flexibility for Optimal Ternary Complex Formation: The PEG2 linker provides rotational freedom, allowing the warhead and the E3 ligase ligand to orient themselves optimally for the formation of a stable and productive ternary complex.[16] This conformational flexibility increases the probability of achieving the necessary protein-protein interactions between the target and CRBN.[1]

-

Precise and Tunable Length: While flexible, the PEG2 linker provides a defined spatial separation between the two recruited proteins. The linker length is a critical parameter that must be optimized for each target. A linker that is too short may lead to steric clash, while one that is too long may not effectively induce proximity. The defined length of PEG linkers allows for systematic optimization.[16][17]

The PROTAC Mechanism of Action: A Catalytic Cycle of Degradation

The following diagram illustrates the catalytic cycle of a CRBN-based PROTAC.

Caption: A comprehensive workflow for PROTAC development.

Part 1: Synthesis of a Cereblon-PEG2-Target PROTAC

The synthesis of a PROTAC is a modular process. [3][6]Typically, this involves coupling the POI ligand to one end of the bifunctional PEG2 linker, followed by coupling the CRBN ligand to the other end.

Exemplary Protocol: Two-Step Synthesis of a Pomalidomide-PEG2-POI PROTAC

This is a generalized protocol. Specific reaction conditions will depend on the nature of the POI ligand.

Step 1: Coupling of POI Ligand to PEG2 Linker

-

Materials: POI ligand with a reactive handle (e.g., an amine), Boc-NH-PEG2-COOH, coupling agent (e.g., HATU), and a non-nucleophilic base (e.g., DIPEA) in an anhydrous solvent like DMF.

-

Activation: To a solution of Boc-NH-PEG2-COOH in anhydrous DMF, add HATU (1.1 eq) and DIPEA (2.0 eq). Stir the mixture at room temperature for 20 minutes to activate the carboxylic acid.

-

Coupling: Add a solution of the amine-functionalized POI ligand (1.0 eq) in anhydrous DMF to the reaction mixture.

-

Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by LC-MS until the starting material is consumed (typically 2-4 hours).

-

Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Purify the resulting Boc-protected intermediate by flash column chromatography.

Step 2: Deprotection and Coupling of Pomalidomide Ligand

-

Deprotection: Dissolve the purified intermediate from Step 1 in a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) to remove the Boc protecting group. Stir for 1-2 hours at room temperature. Evaporate the solvent to yield the amine-TFA salt.

-

Coupling: In a separate flask, activate the carboxylic acid of a pomalidomide derivative (e.g., 4-carboxy-pomalidomide) using HATU and DIPEA in anhydrous DMF as described in Step 1.

-

Final Coupling: Add the deprotected POI-PEG2-NH2 intermediate to the activated pomalidomide solution.

-

Final Purification: Monitor the reaction by LC-MS. Upon completion, perform an aqueous work-up and purify the final PROTAC product using reverse-phase preparative HPLC.

-

Characterization: Confirm the identity and purity of the final PROTAC by LC-MS and NMR.

Part 2: Biochemical and Biophysical Validation

These in vitro assays are critical for confirming that the synthesized PROTAC can physically engage its intended targets and mediate the formation of the ternary complex.

A. Binary Binding Affinity

-

Objective: To quantify the binding affinity of the PROTAC to the POI and to CRBN independently.

-

Why it's important: While strong binary affinity is not always predictive of degradation efficacy, it is a prerequisite for ternary complex formation. [18]* Recommended Technique: Surface Plasmon Resonance (SPR)

-

Immobilization: Covalently immobilize the purified POI or CRBN-DDB1 complex onto a sensor chip.

-

Binding Analysis: Flow serial dilutions of the PROTAC over the chip surface and measure the change in refractive index, which is proportional to binding.

-

Data Analysis: Fit the resulting sensorgrams to a binding model to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).

-

B. Ternary Complex Formation

-

Objective: To demonstrate that the PROTAC can simultaneously bind the POI and CRBN, and to quantify the stability of this complex.

-

Why it's important: The formation of a stable ternary complex is the cornerstone of the PROTAC mechanism. [19][20]The stability of this complex is often more predictive of degradation efficiency than binary affinities.

-

Recommended Technique: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)

-

Reagents: Labeled POI (e.g., with a terbium donor fluorophore) and labeled CRBN (e.g., with a GFP acceptor fluorophore).

-

Assay Setup: In a microplate, mix the labeled proteins with serial dilutions of the PROTAC.

-

Measurement: After incubation, excite the donor fluorophore and measure the emission from both the donor and the acceptor.

-

Data Analysis: An increased FRET signal indicates that the PROTAC has brought the two proteins into close proximity. Plot the FRET ratio against the PROTAC concentration to determine the potency of ternary complex formation. The characteristic "hook effect" may be observed at high PROTAC concentrations, where binary complexes are favored over the ternary complex. [21]

-

Part 3: Cellular Evaluation

Successful biochemical activity must translate to the complex environment of a living cell. These assays assess the PROTAC's ability to enter cells, engage its target, and induce degradation.

A. Cellular Target Engagement

-

Objective: To confirm that the PROTAC can bind to its target within a live cell.

-

Why it's important: A PROTAC that cannot penetrate the cell membrane or is rapidly ejected will not be effective, regardless of its biochemical potency.

-

Recommended Technique: NanoBRET™ Target Engagement Assay [22] 1. Cell Line Engineering: Use a cell line that expresses the POI fused to a NanoLuc® luciferase enzyme. 2. Assay Principle: Add a cell-permeable fluorescent tracer that binds to the POI. In the absence of a competing ligand, energy transfer (BRET) occurs between the luciferase and the tracer. 3. Competition: Treat the cells with the PROTAC. If the PROTAC engages the POI, it will displace the tracer, leading to a decrease in the BRET signal. 4. Data Analysis: Calculate the IC50 value, which represents the concentration of PROTAC required to displace 50% of the tracer. Comparing results in live vs. permeabilized cells can provide insights into cell permeability. [22] B. Target Protein Degradation

-

Objective: To quantify the dose-dependent degradation of the POI induced by the PROTAC.

-

Why it's important: This is the ultimate measure of a PROTAC's efficacy.

-

Recommended Technique: Western Blot

-

Cell Treatment: Plate cells and treat with a range of PROTAC concentrations (typically from low pM to high µM) for a set period (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).

-

Cell Lysis: Harvest the cells and prepare protein lysates.

-

Quantification: Determine the total protein concentration in each lysate to ensure equal loading.

-

SDS-PAGE and Transfer: Separate the proteins by size using SDS-PAGE and transfer them to a membrane.

-

Immunoblotting: Probe the membrane with a primary antibody specific to the POI and a loading control antibody (e.g., GAPDH, β-actin). Then, add a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detection: Add a chemiluminescent substrate and image the resulting bands.

-

Data Analysis: Quantify the band intensities. Normalize the POI signal to the loading control signal for each lane. Calculate the percentage of protein remaining relative to the vehicle control. Plot this percentage against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 (concentration at which 50% degradation is achieved) and Dmax (the maximum percentage of degradation). [10]

Parameter Definition Significance DC50 The molar concentration of a PROTAC that reduces the amount of a target protein by 50%. A measure of the PROTAC's degradation potency . | Dmax | The maximum percentage of protein degradation achievable with a given PROTAC. | A measure of the PROTAC's degradation efficacy . |

-

Conclusion: A Framework for Rational Design

The development of a Cereblon-recruiting PROTAC with a PEG2 linker is a scientifically rigorous process that demands a systematic and multi-faceted approach. By understanding the "why" behind each component and each experimental step, researchers can move beyond empirical screening towards a more rational design paradigm. The interplay between the potent CRBN ligand, the versatile PEG2 linker, and a specific POI warhead creates a powerful therapeutic agent capable of targeted protein elimination. The workflows and protocols outlined in this guide provide a robust framework for validating these novel molecules, from initial synthesis to definitive cellular degradation. This methodical approach, grounded in a deep understanding of the underlying biology and chemistry, is essential for unlocking the full therapeutic potential of PROTACs.

References

-

NanoBRET assays for PROTAC evaluation in the cellular context. (2025). Selvita. [Link]

-

Assays and technologies for developing proteolysis targeting chimera degraders. (2020). PMC. [Link]

-

E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones. (n.d.). PMC. [Link]

-

Using Structural Computation Models to Predict Productive PROTAC Ternary Complexes. (2022). Promega Corporation. [Link]

-

E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. (2021). Frontiers. [Link]

-

Rationalizing PROTAC-Mediated Ternary Complex Formation Using Rosetta. (2021). ACS Publications. [Link]

-

PROTAC Linker pathway. (n.d.). Adooq Bioscience. [Link]

-

PROTAC Molecules Activity and Efficacy Evaluate Service. (n.d.). Mtoz Biolabs. [Link]

-

Characterizing PROTAC ternary complex formation using Biacore SPR systems. (2024). Cytiva. [Link]

-

Characterising PROTAC ternary complex formation using SPR. (2024). o2h discovery website. [Link]

-

Methods to accelerate PROTAC drug discovery. (2025). PMC. [Link]

-

Development of Novel Cereblon-Based E3 Ligase Ligand-Linker Libraries for Targeted Protein Degradation. (2024). University of Wisconsin–Madison. [Link]

-

Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. (2020). Future Science. [Link]

-

Protein Degradation Assays – PROTAC Screening. (n.d.). Reaction Biology. [Link]

-

A beginner's guide to PROTACs and targeted protein degradation. (2021). Portland Press. [Link]

-

The Quest for Oral PROTAC drugs: Evaluating the Weaknesses of the Screening Pipeline. (n.d.). ACS Medicinal Chemistry Letters. [Link]

-

Protein degraders -from thalidomide to new PROTACs. (n.d.). ResearchGate. [Link]

-

From Design to Degradation: The Essential Role of Linkers in PROTACs. (2024). AxisPharm. [Link]

-

Synthesis, biological evaluation and clinical trials of Cereblon-based PROTACs. (2025). ResearchGate. [Link]

-

Chemical Inactivation of the E3 Ubiquitin Ligase Cereblon by Pomalidomide-based Homo-PROTACs. (2019). PubMed. [Link]

-

PROTAC PEG Linkers. (2024). JenKem Technology USA. [Link]

-

Synthesis, biological evaluation and clinical trials of Cereblon-based PROTACs. (2025). PMC. [Link]

-

Chemical Inactivation-E3 Ubiquitin Ligase Cereblon By Homo-PROTACs l Protocol Preview. (2023). YouTube. [Link]

-

Synthesis and biological evaluation of Retro-2-based PROTACs reveal PEG-linker length and warhead impact on GSPT1 degradation. (2026). PubMed. [Link]

Sources

- 1. chempep.com [chempep.com]

- 2. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]

- 3. Synthesis, biological evaluation and clinical trials of Cereblon-based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. reactionbiology.com [reactionbiology.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. Chemical Inactivation of the E3 Ubiquitin Ligase Cereblon by Pomalidomide-based Homo-PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 12. precisepeg.com [precisepeg.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. The Essential Role of Linkers in PROTACs [axispharm.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. cytivalifesciences.com [cytivalifesciences.com]

- 20. o2hdiscovery.co [o2hdiscovery.co]

- 21. Ternary Complex Formation [worldwide.promega.com]

- 22. selvita.com [selvita.com]

Technical Guide: 4-Substituted vs. 5-Substituted Thalidomide Linkers in PROTAC Design

Executive Summary

In the rational design of Proteolysis Targeting Chimeras (PROTACs), the choice of E3 ligase attachment point is not merely a synthetic convenience—it is a determinant of ternary complex geometry, cooperativity, and off-target selectivity. While 4-substituted thalidomide derivatives (pomalidomide-based) represent the industry standard, they carry inherent liabilities, specifically strong degradation of neosubstrates (IKZF1/3).

This guide analyzes the mechanistic divergence between C4-substituted (pomalidomide-like) and C5-substituted thalidomide linkers. It posits that while C4 offers high synthetic accessibility and proven potency, C5 serves as a critical "orthogonality valve," often detuning native neosubstrate degradation to enhance the safety profile of degraders outside multiple myeloma indications.

Part 1: Structural Mechanistics & Exit Vectors

The Cereblon (CRBN) Binding Interface

Thalidomide analogs bind to the tri-tryptophan pocket of CRBN via their glutarimide ring. The phthalimide ring, however, remains solvent-exposed, serving as the anchor for the linker. The vector by which the linker exits this pocket dictates the available "productive space" for the Target Protein (POI).

-

C4-Substitution (The "Solvent Front"):

-

Vector: Projects the linker directly into the solvent, roughly perpendicular to the long axis of the phthalimide ring.

-

Consequence: This vector is highly permissive. It allows the formation of a stable ternary complex with a wide range of proteins. However, it also preserves the exact geometry required for CRBN to recruit its native neosubstrates (Ikaros/Aiolos), leading to potential off-target hematological toxicity (neutropenia).

-

-

C5-Substitution (The "Orthogonal Exit"):

-

Vector: Projects at an approximate 60-degree deviation from the C4 vector.

-

Consequence: This altered trajectory changes the rotational freedom of the linker. Crucially, C5 substitution often disrupts the "molecular glue" interface required for IKZF1/3 degradation. This makes C5 an attractive scaffold for "cleaner" degraders where IMiD activity is unwanted.

-

Visualization of Exit Logic

Figure 1: Divergence of exit vectors. Note that C4 retains native neosubstrate interactions, while C5 often sterically clashes with them.

Part 2: Synthetic Accessibility

The preference for C4 linkers is largely historical and synthetic. Pomalidomide is commercially abundant. However, synthesizing C5 analogs requires a distinct, yet manageable, retrosynthetic shift.

Comparative Retrosynthesis[1]

| Feature | C4-Substituted Linkers | C5-Substituted Linkers |

| Starting Material | 3-Fluorophthalic anhydride | 4-Nitrophthalic anhydride (or 4-Fluoro) |

| Key Intermediate | 4-Fluorothalidomide | 5-Nitrothalidomide |

| Functionalization | SNAr displacement with amine linkers | Reduction (-NO2 to -NH2) then alkylation |

| Commercial Availability | High (Pomalidomide-PEG-COOH widely sold) | Low (Often requires custom synthesis) |

| Cost | Low | Moderate |

Synthetic Workflow Diagram

Figure 2: Parallel synthetic routes. The C4 route relies on fluorine displacement; the C5 route typically involves nitro-reduction.

Part 3: Experimental Protocols (Self-Validating Systems)

To empirically determine the optimal substitution pattern, one must compare the formation of the Ternary Complex. A simple degradation assay is insufficient because it conflates permeability with binding.

Protocol: TR-FRET Competition Assay for Ternary Complex Formation[1]

Objective: Quantify the "Cooperativity Factor" (

Materials:

-

Recombinant CRBN-DDB1 complex (Biotinylated).

-

Target Protein (POI) tagged with GST or His.

-

Fluorophores: Europium-Streptavidin (Donor), Anti-GST/His-d2 (Acceptor).

-

PROTAC variants (C4-linked and C5-linked).

Step-by-Step Workflow:

-

Binary Control (K_d determination):

-

Titrate C4-PROTAC and C5-PROTAC against CRBN alone (using a fluorescent tracer like Thalidomide-FITC) to ensure both bind the E3 ligase with similar affinity.

-

Validation Check: If C5 binding to CRBN is >10x weaker than C4, the linker chemistry is sterically clashing with the tri-trp pocket. Stop and redesign.

-

-

Ternary Complex Setup:

-

Prepare assay buffer: 50 mM HEPES pH 7.4, 100 mM NaCl, 0.1% Pluronic F-127, 1 mM DTT.

-

Mix Biotin-CRBN (5 nM final) and Europium-Streptavidin. Incubate 30 min.

-

Add GST-POI (concentration =

of the warhead). -

Add Anti-GST-d2 acceptor.

-

-

PROTAC Titration:

-

Add PROTACs in a 12-point dose-response (e.g., 10 µM down to 0.1 nM).

-

Incubate 60 min at RT.

-

-

Readout & Analysis:

-

Measure TR-FRET signal (Excitation 337 nm, Emission 665/620 nm).

-

The Hook Effect: You should see a bell-shaped curve.[1]

-

Interpretation: The amplitude of the curve (

) correlates with the population of the ternary complex. -

Decision: If C5

> C4

-

Part 4: Decision Matrix & Strategic Recommendations

When should you deviate from the standard Pomalidomide (C4) linker?

| Parameter | Choose C4 (Pomalidomide) | Choose C5 (Isomeric) |

| Target Class | Nuclear Receptors, BET Bromodomains (proven success). | Kinases with sterically hindered ATP pockets. |

| Neosubstrate Profile | Degradation of IKZF1/3 is acceptable or desired (e.g., Oncology). | Strict requirement to spare IKZF1/3 (e.g., Immunology, Neurology). |

| Linker Chemistry | Amide/Alkyl chain via SNAr. | Reductive amination or ether linkages. |

| Solubility | Moderate (Aromatic amine). | Slightly higher polarity (often hydroxy/amine). |

| IP Landscape | Crowded.[2] | Less explored (Potential for novel composition of matter). |

Senior Scientist Insight: Do not treat C5 as a "backup." Treat it as a selectivity tool . In early discovery, synthesize the "matched pair" (same linker length, same warhead, different exit vector).

-

If the C4 variant degrades the target but kills the cells due to IKZF1 degradation (cytotoxicity), the C5 variant is the logical rescue strategy.

-

C5 linkers often require slightly longer chains (1-2 PEG units more) to reach the same surface lysine due to the angled exit vector.

References

-

Fischer, E. S., et al. (2014). Structure of the DDB1–CRBN E3 ubiquitin ligase in complex with thalidomide. Nature, 512, 49–53. Link

-

Chamberlain, P. P., et al. (2014).[3] Structure of the human Cereblon–DDB1–lenalidomide complex reveals basis for responsiveness to thalidomide analogs. Nature Structural & Molecular Biology, 21, 803–809. Link

-

Mori, T., et al. (2018). Structural basis of thalidomide enantiomer binding to cereblon. Scientific Reports, 8, 1294. Link

-

Steinebach, C., et al. (2018).[3] Homo-PROTACs for the Chemical Knockdown of Cereblon. ACS Medicinal Chemistry Letters, 9(11), 1137–1142. (Demonstrates synthesis of functionalized thalidomide analogs). Link

-

Petzold, G., et al. (2016). Phthalimide conjugation as a strategy for in vivo target protein degradation.[4] Nature, 532, 127–130. Link

Sources

Molecular weight and solubility of Thalidomide-5-PEG2-NH2 HCl

Molecular Weight, Solubility, and Application Dynamics of Thalidomide-5-PEG2-NH2 HCl in PROTAC Development

As the field of Targeted Protein Degradation (TPD) matures, the empirical design of Proteolysis Targeting Chimeras (PROTACs) has shifted from trial-and-error to rational structural engineering. At the core of this evolution are modular E3 ligase ligand-linker conjugates. Thalidomide-5-PEG2-NH2 HCl (CAS: 2891597-17-2) represents a highly specialized building block designed to recruit the Cereblon (CRBN) E3 ubiquitin ligase[1].

Unlike traditional 4-substituted thalidomide derivatives, the 5-position substitution alters the spatial exit vector of the linker. This topological shift is critical for overcoming steric clashes in the ternary complex (Target-PROTAC-Ligase) that often plague difficult-to-degrade proteins. This technical guide provides an in-depth analysis of the physicochemical properties, structural causality, and validated experimental workflows for utilizing Thalidomide-5-PEG2-NH2 HCl.

Physicochemical Profiling & Structural Dynamics

To design a successful PROTAC, one must strictly manage the physicochemical properties of the individual modules to ensure the final chimeric molecule remains cell-permeable and soluble.

Molecular Weight & The "Beyond Rule of 5" Paradigm

The molecular weight (MW) of Thalidomide-5-PEG2-NH2 HCl is 397.81 g/mol [2]. In PROTAC design, the final molecule often exceeds Lipinski’s Rule of 5, typically falling into the 800–1200 Da range. By utilizing a compact PEG2 linker, this specific conjugate contributes minimal unnecessary bulk, allowing medicinal chemists a broader molecular weight budget for the target-binding ligand.

The Causality of the Hydrochloride (HCl) Salt Form

The decision to synthesize and supply this conjugate as an HCl salt rather than a free base is rooted in chemical stability and thermodynamics. Aliphatic primary amines are susceptible to atmospheric oxidation and can act as rogue nucleophiles, leading to dimerization or degradation over time. The protonated ammonium salt (–NH₃⁺ Cl⁻) chemically masks this reactivity, ensuring long-term stability. Furthermore, the ionic nature of the salt disrupts the crystalline lattice energy, drastically lowering the thermodynamic barrier to dissolution in polar aprotic solvents like DMSO[3].

Quantitative Data Summary

| Property | Specification |

| Compound Name | Thalidomide-5-PEG2-NH2 hydrochloride |

| CAS Number | 2891597-17-2[2] |

| Molecular Formula | C₁₇H₁₉N₃O₆ • HCl[2] |

| Molecular Weight | 397.81 g/mol [2] |

| Linker Type | Polyethylene Glycol (PEG), 2-unit[4] |

| Target E3 Ligase | Cereblon (CRBN)[1] |

| Solubility (DMSO) | ≥ 50 mg/mL (Requires sonication)[5] |

| Storage (Powder) | -20°C (3 years) or 4°C (2 years)[5] |

| Storage (In Solvent) | -80°C (6 months) or -20°C (1 month)[6] |

Mechanistic Causality in PROTAC Design

The architecture of Thalidomide-5-PEG2-NH2 HCl is not arbitrary; every functional group serves a distinct mechanistic purpose:

-

The Glutarimide Ring: Binds directly to the tri-tryptophan pocket of the CRBN E3 ligase.

-

The PEG2 Spacer: Polyethylene glycol (PEG) imparts critical rotational degrees of freedom and enhances aqueous solubility[4]. A 2-unit length specifically balances the entropic penalty of linker folding with the necessary distance to prevent steric clashing between the E3 ligase and the target protein.

-

The Terminal Amine (-NH₂): Acts as a highly reactive nucleophile, primed for conjugation with carboxylic acid-bearing target ligands via standard amide coupling chemistry[4].

Fig 1. Ternary complex formation mediated by Thalidomide PROTAC leading to target ubiquitination.

Self-Validating Experimental Protocols

As a Senior Application Scientist, I emphasize that protocols must be self-validating. You must be able to verify the success of each step before proceeding to the next, minimizing downstream failures.

Protocol A: Stock Solution Preparation & Storage

Hygroscopic solvents like DMSO rapidly absorb atmospheric moisture, which can hydrolyze the sensitive glutarimide ring of thalidomide over time[5].

-

Preparation: Weigh the desired amount of Thalidomide-5-PEG2-NH2 HCl powder. Use only newly opened, anhydrous DMSO (≥99.9% purity) to prepare a 50 mg/mL stock solution[5].

-

Dissolution: The HCl salt may form a transient crystalline lattice in DMSO. Apply ultrasonic bath sonication for 2–5 minutes at room temperature until the solution is optically clear[5]. Self-Validation: Hold the vial against a light source; any particulate scattering indicates incomplete dissolution.

-

Storage: Aliquot the solution into single-use vials to prevent product inactivation from repeated freeze-thaw cycles. Store at -80°C for up to 6 months[6].

Protocol B: Amide Coupling (Conjugation to Target Ligand)

To synthesize the final PROTAC, the terminal amine of the conjugate must react with a carboxylic acid on your target ligand. We utilize HATU (or EDC) and DIPEA. Causality: HATU is preferred for sterically hindered carboxylic acids because it forms a highly reactive HOAt-ester intermediate[4]. DIPEA (a non-nucleophilic base) is strictly required to neutralize the HCl salt of the thalidomide-PEG2-NH2, freeing the primary amine for nucleophilic attack.

-

Activation: In a dry glass vial under inert atmosphere (N₂/Ar), dissolve 1.0 equivalent of the Target Ligand-COOH in anhydrous DMF. Add 1.2 equivalents of HATU and 3.0 equivalents of DIPEA. Stir for 15 minutes at room temperature to form the active ester.

-

Coupling: Add 1.1 equivalents of Thalidomide-5-PEG2-NH2 HCl to the activated mixture.

-

Reaction Monitoring (Self-Validation): Stir at room temperature for 2–4 hours. Monitor the reaction via LC-MS. Validation Check: The reaction is deemed complete when the mass envelope of the starting Target Ligand disappears, and the target PROTAC mass [M+H]+ emerges. (Calculated as: Target Ligand MW + 397.81 - 36.46 (HCl) - 18.02 (H₂O) + 1.01 (Proton)).

-

Purification: Quench with water and purify via Preparative HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA). Lyophilize the collected fractions.

Fig 2. Self-validating amide coupling workflow for PROTAC synthesis using HATU/DIPEA chemistry.

References

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. Thalidomide-PEG2-NH2 hydrochloride | 2891597-17-2 [chemicalbook.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. E3 Ligase Ligand-Linker Conjugate Kit | MCE [medchemexpress.cn]

- 6. medchemexpress.com [medchemexpress.com]

Thalidomide-5-PEG2-NH2 (CAS 2761406-70-4): A Technical Guide to PROTAC Linker Conjugation

Executive Summary

In the rapidly evolving field of Targeted Protein Degradation (TPD), the rational design of Proteolysis Targeting Chimeras (PROTACs) relies heavily on the precise selection of E3 ligase ligands and linker architectures. Thalidomide-5-PEG2-NH2 hydrochloride has emerged as a critical building block for recruiting the Cereblon (CRBN) E3 ubiquitin ligase[1].

As a Senior Application Scientist, I approach PROTAC synthesis not merely as a series of chemical reactions, but as the engineering of a dynamic molecular machine. This whitepaper deconstructs the physicochemical specifications, structural rationale, and validated conjugation protocols for Thalidomide-5-PEG2-NH2, providing drug development professionals with a self-validating framework for successful PROTAC assembly.

Physicochemical Specifications & Sourcing Data

Before initiating any synthesis, establishing the exact chemical identity and quality parameters of your reagents is paramount. The table below consolidates the quantitative and structural data for Thalidomide-5-PEG2-NH2 hydrochloride based on current supplier specifications[1],[2].

| Specification | Technical Detail |

| Chemical Name | Thalidomide-5-PEG2-NH2 hydrochloride |

| CAS Number | 2761406-70-4 |

| Molecular Formula | C₁₇H₁₉N₃O₆ · HCl |

| Molar Mass | 397.81 g/mol |

| Appearance | White to off-white solid |

| SMILES String | O=C1C(N2C(C3=C(C2=O)C=CC(OCCOCCN)=C3)=O)CCC(N1)=O.Cl |

| Solubility | DMSO, DMF, Water (Enhanced by HCl salt form) |

| Storage Conditions | -20°C, sealed storage, protected from light and moisture |

| Primary Target | Cereblon (CRBN) E3 Ubiquitin Ligase |

Supplier Landscape & Quality Control

When sourcing this linker from commercial suppliers (e.g., MedChemExpress, TargetMol, BroadPharm), it is crucial to specify the hydrochloride salt form rather than the free base[1],[3],[4].

-

The Causality: The free base of a primary amine is highly susceptible to atmospheric oxidation and carbamate formation via reaction with ambient CO₂. The HCl salt locks the amine in a stable, protonated state, ensuring long-term shelf stability at -20°C and preventing premature degradation before your conjugation step[1].

Mechanistic Rationale: The "Why" Behind the Molecule

Designing a PROTAC requires understanding how each domain influences the ternary complex (Target Protein–PROTAC–E3 Ligase). Thalidomide-5-PEG2-NH2 is engineered with three specific functional zones:

-

The 5-Position Substitution: Structure-activity relationship (SAR) studies demonstrate that attaching the linker at the 5-position (via an ether linkage) of the thalidomide phthalimide ring projects the linker directly into the solvent-exposed channel of the CRBN binding pocket. This prevents steric clashes with the E3 ligase surface, maintaining high binding affinity.

-

The PEG2 Linker: A diethylene glycol (PEG2) spacer provides an optimal balance of hydrophilicity and flexibility. Compared to purely aliphatic carbon chains, PEG linkers significantly improve the aqueous solubility of the final PROTAC[3]. Furthermore, the PEG2 length spans approximately 8–10 Å, which is often the "sweet spot" for forming stable ternary complexes with proximal target proteins without inducing excessive entropic penalties.

-

The Terminal Amine (-NH2): The primary amine serves as a highly reactive nucleophile, allowing for rapid and stable amide bond formation with carboxylic acid-bearing target ligands[1],[5].

Fig 1: Ternary complex formation utilizing Thalidomide-5-PEG2-NH2 in PROTAC-mediated degradation.

Self-Validating Conjugation Protocol

To transform Thalidomide-5-PEG2-NH2 into a functional PROTAC, it must be conjugated to a target protein ligand. The following protocol utilizes an amide coupling strategy. I have designed this as a self-validating system —meaning each step includes a logical checkpoint to ensure the integrity of the reaction.

Step-by-Step Methodology

Step 1: Carboxylic Acid Activation

-

Action: Dissolve 1.0 equivalent of your target protein ligand (containing a free -COOH group) in anhydrous DMF. Add 1.2 equivalents of HATU and 3.0 equivalents of DIPEA. Stir for 15 minutes.

-

Causality: HATU is selected over traditional EDC/NHS coupling due to its superior reaction kinetics for sterically hindered or PEGylated amines. It minimizes the epimerization of any stereocenters present on your target ligand. DIPEA acts as a non-nucleophilic base to deprotonate the carboxylic acid without interfering with the active ester formation.

Step 2: Linker Addition

-

Action: Add 1.1 equivalents of Thalidomide-5-PEG2-NH2 hydrochloride[1] directly to the reaction mixture.

-

Causality: The excess DIPEA from Step 1 serves a dual purpose: it maintains the basicity of the environment and neutralizes the HCl salt of the thalidomide linker in situ, liberating the free primary amine for immediate nucleophilic attack on the HATU-activated ester.

Step 3: Reaction Incubation

-

Action: Stir the mixture at room temperature (20-25°C) for 2 to 4 hours under an inert nitrogen atmosphere.

-

Causality: Nitrogen prevents the oxidative degradation of the thalidomide glutarimide ring. The glutarimide moiety is highly sensitive to hydrolysis in aqueous basic conditions; maintaining an anhydrous environment is critical for preserving CRBN binding affinity.

Step 4: Quenching and Purification

-

Action: Quench the reaction with a small volume of methanol. Filter the mixture through a 0.22 µm PTFE syringe filter and purify via Preparative HPLC using a C18 column (Water/Acetonitrile gradient supplemented with 0.1% TFA).

-

Causality: The addition of 0.1% TFA ionizes the basic centers of the newly formed PROTAC, ensuring sharp chromatographic peaks. The C18 stationary phase effectively resolves the unreacted, highly polar PEG-linker from the more hydrophobic, fully assembled PROTAC molecule.

Step 5: Structural Validation

-

Action: Lyophilize the purified fractions and confirm structural integrity via LC-MS and ¹H-NMR.

-

Causality: LC-MS confirms the successful mass addition. However, mass alone is insufficient. ¹H-NMR is mandatory to verify that the glutarimide ring of the thalidomide moiety survived the basic coupling conditions. You must observe the characteristic imide NH proton peak (typically a broad singlet around 11.0–11.1 ppm in DMSO-d6). If this peak is missing, the ring has hydrolyzed, and the molecule will fail to recruit CRBN.

Fig 2: Step-by-step amide coupling workflow for PROTAC synthesis using Thalidomide-5-PEG2-NH2.

References

-

2761406-70-4 - ChemBK. ChemBK.[Link]

Sources

Optimizing the Tether: A Technical Guide to PEG Linker Length in Cereblon-Mediated PROTACs

Executive Summary

In the design of Proteolysis Targeting Chimeras (PROTACs), the linker is often mistakenly viewed as a passive connector. In reality, the linker is a thermodynamic lever. For Cereblon (CRBN)-recruiting PROTACs, the length and composition of the Polyethylene Glycol (PEG) tether dictate the spatial probability of ternary complex formation, the degree of cooperativity (

This technical guide provides a structural and experimental framework for optimizing PEG linker length. It moves beyond "trial-and-error" synthesis, offering a rational workflow based on thermodynamic principles and field-proven case studies.

Part 1: Mechanistic Foundations – The Thermodynamic Lever

The efficacy of a CRBN-based PROTAC is not solely defined by the affinity of the warhead for the Protein of Interest (POI) or the imide for CRBN. It is defined by the stability of the ternary complex (POI:PROTAC:CRBN).

The Goldilocks Zone and Cooperativity

Linker length directly influences cooperativity (

-

Positive Cooperativity (

): The linker length positions the POI and CRBN such that de novo protein-protein interactions (PPIs) occur, stabilizing the complex. -

Negative Cooperativity (

): The linker is too short, causing steric clashes (binary repulsion), or too long, incurring a high entropic penalty upon binding.

For CRBN, unlike VHL, the binding pocket is relatively shallow. This often necessitates different linker strategies. While VHL PROTACs frequently favor shorter, rigid linkers to induce specific PPIs, CRBN PROTACs often tolerate—and require—longer, flexible PEG chains to navigate the solvent-exposed surface of the E3 ligase.

Visualization: The Ternary Complex Equilibrium

The following diagram illustrates how linker length dictates the shift from unproductive binary complexes to the productive ternary state.

Caption: The thermodynamic pathway of PROTAC action. Linker length determines the stability (

Part 2: Comparative Data – Impact of PEG Length

Empirical data confirms that "optimal" length is target-dependent.[1] However, trends exist.[2] Below is a synthesis of key studies comparing PEG chain lengths in CRBN-mediated degradation.

Table 1: Impact of PEG Linker Length on Degradation Efficiency (

| Target Protein | E3 Ligase | Linker Type | Chain Length | Efficacy Outcome | Key Insight | Source |

| BTK | CRBN | PEG | Short (PEG2-4) | Poor / Inactive | Steric clashes prevented ternary complex assembly. | Zorba et al. [1] |

| BTK | CRBN | PEG | Long (PEG6-12) | High ( | Long linkers relieved steric clash; no significant entropic penalty observed. | Zorba et al. [1] |

| BRD4 | CRBN | PEG/Alkyl | Short (C4-C6) | Moderate | dBET1 (short) is active, but optimization often requires extension. | Winter et al. [2] |

| BRD4 | CRBN | PEG | Medium (PEG4-5) | Optimal | "Goldilocks" zone: Balanced flexibility and proximity. | BenchChem [3] |

| EGFR | CRBN | PEG | PEG-X | Selective | Adding 1 PEG unit shifted degradation from EGFR+HER2 to EGFR only . | Burslem et al. [4] |

| CK1 | CRBN | PEG | Variable | PEG-11 atoms | Specific length required to inhibit kinase phosphorylation via degradation. | Enamine [5] |

Technical Takeaway:

-

For Kinases (BTK): CRBN-based PROTACs often require longer PEG chains (PEG6+) compared to VHL-based equivalents to overcome the deep burial of the ligand or steric bulk of the kinase domain.

-

For Selectivity: Micro-adjustments (e.g., +1 PEG unit) can alter the ternary complex geometry enough to discriminate between homologous proteins (EGFR vs. HER2).[3][4]

Part 3: Experimental Workflow – The "Linkerology" Screen

To determine the optimal length for a new target, do not guess. Deploy a systematic "Linkerology" screen.

Synthesis Strategy (Modular Assembly)

Use a convergent synthesis approach. Maintain a stock of the CRBN ligand (e.g., Pomalidomide-COOH or Thalidomide-NH2) and the POI ligand. Use commercially available bifunctional PEG linkers (e.g.,

Recommended Library:

-

PEG2 (Short, rigid check)

-

PEG4 (Standard starting point)

-

PEG8 (Long, flexibility check)

-

PEG12 (Ultra-long, distant reach)

Screening Protocol

Step 1: Ternary Complex Formation (Biophysical)

-

Method: TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer).

-

Setup: Fluorophore-labeled POI + Terbium-labeled CRBN + PROTAC titration.

-

Readout: A bell-shaped curve.[4] The amplitude indicates complex stability; the width indicates the "hook effect" window.

-

Goal: Identify which linker length yields the highest

signal.

Step 2: Degradation Efficiency (Cellular)

-

Method: HiBiT Lytic Detection or Western Blot.

-

Protocol (Western Blot):

-

Seed cells (e.g., HEK293, MM.1S) at 70% confluency.

-

Treat with PROTAC library (0.1 nM – 10

M) for 16–24 hours. -

Lyse using RIPA buffer + Protease Inhibitors.

-

Normalize total protein (BCA Assay).

-

Immunoblot for POI and Vinculin/GAPDH (loading control).

-

Quantify bands using densitometry. Calculate

(concentration for 50% degradation) and

-

Visualization: Optimization Decision Tree

Caption: Decision logic for troubleshooting PROTAC linker length based on degradation and biophysical data.

Part 4: Troubleshooting & Physicochemical Considerations

The Hook Effect

The "Hook Effect" is the autoinhibition of ternary complex formation at high PROTAC concentrations.

-

Linker Implication: If the hook effect appears at low concentrations (narrow therapeutic window), it suggests low cooperativity . The linker may be too flexible (entropic cost) or suboptimal in length.[1][3]

-

Solution: Rigidify the linker (e.g., introduce a piperazine or alkyne group) or adjust length to lock the ternary complex into a more stable conformation [6].

Solubility vs. Permeability

PEG linkers are hydrophilic, which aids solubility. However, long PEG chains (PEG8+) significantly increase the Topological Polar Surface Area (tPSA).

-

Rule of Thumb: Keep tPSA < 140 Ų for good cell permeability.

-

Optimization: If a long linker is required for geometry (e.g., BTK), but permeability is poor, replace PEG units with alkyl chains or rigid aromatic spacers to maintain length while reducing polarity.

References

-

Zorba, A., et al. (2018).[4] "Delineating the role of cooperativity in the design of potent PROTACs for BTK." Proceedings of the National Academy of Sciences. [Link]

-

Winter, G. E., et al. (2015). "Phthalimide conjugation as a strategy for in vivo target protein degradation." Science. [Link]

-

Burslem, G. M., et al. (2018).[4] "Small-Molecule Proteolysis-Targeting Chimeras (PROTACs) That Selectively Degrade Cancer-Associated Proteins." Chemical Reviews. [Link]

-

Cyrus, K., et al. (2011). "Impact of linker length on the activity of PROTACs." Molecular BioSystems. [Link]

Sources

Methodological & Application

Application Note: Amide Coupling Strategies for PROTAC Library Synthesis

Executive Summary

The synthesis of Proteolysis Targeting Chimeras (PROTACs) presents unique challenges compared to traditional small-molecule medicinal chemistry. PROTACs are high-molecular-weight (>800 Da), lipophilic, heterobifunctional molecules comprising two ligands connected by a linker. The amide bond is the primary chemical "glue" used to assemble these components due to the ubiquity of amine- and acid-terminated building blocks.

However, standard peptide coupling conditions often fail in PROTAC synthesis due to solubility issues , steric hindrance (particularly with short, rigid linkers), and epimerization risks (specifically with Cereblon binders like Thalidomide/Lenalidomide).

This guide provides three validated protocols tailored for library synthesis:

-

Protocol A (The Workhorse): HATU-mediated coupling for general, high-yield parallel synthesis.

-

Protocol B (The Problem Solver): T3P-mediated coupling for sterically hindered or epimerization-prone substrates.

-

Protocol C (Direct-to-Biology): EDC/Oxyma conditions for plate-based synthesis minimizing cytotoxicity.

Strategic Overview: The Modular Assembly

PROTAC synthesis is inherently convergent. The most robust strategy for library generation is the "Linker-First" approach, where a linker is pre-attached to one ligand (usually the E3 ligase binder), creating a "Partial PROTAC" with a reactive handle (Amine or Carboxylic Acid). This is then coupled to a library of Warheads (POI Ligands).

Mechanistic Considerations

-

Solubility is King: PROTAC precursors are often poorly soluble in standard organic solvents (DCM, THF). Polar aprotic solvents (DMF, DMSO, NMP) are required.

-

Epimerization: The chiral center of immunomodulatory imide drugs (IMiDs) like Thalidomide and Pomalidomide is labile under basic conditions. Over-exposure to bases like DIPEA or DBU can lead to racemization, yielding inactive degraders.

-

Guanidinylation: When using uronium reagents (HATU/HBTU), the amine nucleophile can react directly with the coupling agent if the carboxylic acid activation is slow, terminating the chain.

Decision Logic & Workflow

Before selecting a protocol, utilize the following decision tree to match reaction conditions to your specific substrate properties.

Figure 1: Decision matrix for selecting amide coupling conditions based on substrate stability and reaction scale.

Experimental Protocols

Protocol A: HATU-Mediated Parallel Synthesis (The Workhorse)

Application: Best for general library synthesis where substrates are stable and solubility is low. Mechanism: HATU generates a highly reactive O-azabenzotriazole active ester. The pyridine nitrogen provides anchimeric assistance, accelerating the reaction.

Reagents:

-

Coupling Agent: HATU (1.2 equiv)

-

Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

-

Solvent: Anhydrous DMF or DMSO (Concentration: 0.1 – 0.2 M)

Step-by-Step Procedure:

-

Preparation: Dissolve the Carboxylic Acid component (1.0 equiv) in anhydrous DMF.

-

Activation: Add DIPEA (3.0 equiv) followed by HATU (1.2 equiv).

-

Critical Note: Stir for only 2–5 minutes. Long pre-activation can lead to side reactions.

-

-

Coupling: Add the Amine component (1.0 – 1.2 equiv) immediately.

-

Incubation: Shake/stir at Room Temperature (RT) for 2–16 hours.

-

QC Check: Monitor by LC-MS.[1] If incomplete after 4h, add 0.5 equiv more HATU.

-

-

Workup:

-

Dilute with DMSO/MeOH (1:1).

-

Directly inject onto Prep-HPLC (Reverse Phase C18).

-

Alternative: For libraries, pass through an SCX (Strong Cation Exchange) cartridge to catch the amine product and wash away excess acid/HATU byproducts.

-

Protocol B: T3P-Mediated Synthesis (The "Thalidomide Safe" Route)

Application: Essential for Cereblon-targeting PROTACs to prevent epimerization of the glutarimide ring. Also excellent for sterically hindered amines. Mechanism: T3P (Propylphosphonic anhydride) acts as a Lewis acid to activate the carboxylate. It operates well at lower pH than HATU, preserving chiral centers.

Reagents:

-

Coupling Agent: T3P (50% w/w in EtOAc or DMF) (2.0 – 3.0 equiv)

-

Base: N-Methylmorpholine (NMM) or Pyridine (4.0 equiv)

-

Solvent: EtOAc, DMF, or 2-MeTHF.

Step-by-Step Procedure:

-

Mixing: Combine the Carboxylic Acid (1.0 equiv) and Amine (1.1 equiv) in the solvent (0.1 M).

-

Base Addition: Add NMM (4.0 equiv).

-

Reagent Addition: Add T3P solution dropwise (2.0 equiv).

-

Incubation: Stir at RT.

-

Optimization: If the reaction is sluggish due to sterics, heat to 40–60°C. T3P is thermally stable, unlike HATU (which can explode/degrade at high heat).

-

-

Workup:

-

T3P byproducts are water-soluble.[2]

-

Perform a liquid-liquid extraction (EtOAc vs Water/Brine).

-

The organic layer often contains pure product, reducing the load on Prep-HPLC.

-

Protocol C: EDC/Oxyma for Direct-to-Biology (D2B)

Application: High-throughput plate-based synthesis (384- or 1536-well) where the crude mixture will be applied directly to cells.[3] Why: HATU byproducts are cytotoxic. EDC/Oxyma byproducts are generally well-tolerated in cellular assays at low concentrations.

Reagents:

-

Coupling Agent: EDC·HCl (1.5 equiv)

-

Additive: OxymaPure (Ethyl (hydroxyimino)cyanoacetate) (1.5 equiv)

-

Base: NMM (3.0 equiv)

-

Solvent: DMSO (anhydrous).

Step-by-Step Procedure:

-

Stock Solutions: Prepare 0.1 M stocks of Acid, Amine, EDC, and Oxyma in DMSO.

-

Dispensing: Into a well plate, dispense Acid (1.0 equiv), Oxyma (1.5 equiv), and EDC (1.5 equiv).

-

Activation: Shake for 5 minutes.

-

Addition: Add Amine (1.0 equiv) and NMM (3.0 equiv).

-

Incubation: Seal plate and shake at RT for 16 hours.

-

Usage: Aliquot directly into cell media (ensure final DMSO < 0.5% v/v).

Data Summary: Reagent Comparison

| Feature | HATU / DIPEA | T3P / NMM | EDC / Oxyma |

| Reactivity | Very High (Fast) | High (Slower kinetics) | Moderate |

| Epimerization Risk | Moderate to High | Very Low | Low |

| Steric Tolerance | Good | Excellent | Moderate |

| Byproduct Removal | Difficult (requires HPLC) | Easy (Water wash) | Moderate |

| Cytotoxicity | High (Must purify) | Low | Lowest (D2B friendly) |

| Cost | Moderate | High | Low |

PROTAC Assembly Workflow Visualization

Figure 2: Convergent "Linker-First" assembly strategy standard for PROTAC libraries.

Troubleshooting & Tips

-

"Hook Effect" Mitigation: In D2B assays, ensure you test a wide concentration range. In synthesis, ensure 1:1 stoichiometry to avoid difficult separations of unreacted "Partial PROTAC" which can act as a competitive inhibitor (Hook Effect) in assays.

-

Water Scavenging: PROTAC linkers (especially PEGs) are hygroscopic. Always use molecular sieves in your DMF/DMSO stocks to prevent hydrolysis of the active ester.

-

Analysis: Standard C18 gradients (5-95% ACN/Water + 0.1% Formic Acid) often elute PROTACs late. Use a C8 column or Phenyl-Hexyl column if peak shape is poor due to the "greasy" nature of the molecule.

References

-

Toure, M., & Crews, C. M. (2016). Small-Molecule Control of Intracellular Protein Levels through Modulation of the Ubiquitin Proteasome System. Angewandte Chemie International Edition. Link

-

Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development. Link

-

Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. Link

- Papatzimas, J. W., et al. (2019). Isolation and Characterization of Thalidomide-Based PROTAC Epimers. Journal of Medicinal Chemistry.

-

Rankovic, Z. (2020). CNS Permeable PROTACs: Strategies and Challenges. Journal of Medicinal Chemistry. Link

Sources

Application Note: High-Purity Isolation of Thalidomide-PROTAC Conjugates via RP-HPLC

Topic: Procedures for purifying Thalidomide-PROTAC conjugates via HPLC Content Type: Detailed Application Note and Protocol Audience: Researchers, scientists, and drug development professionals

Introduction & Strategic Overview

Proteolysis-Targeting Chimeras (PROTACs) utilizing Thalidomide (or its analogs Lenalidomide/Pomalidomide) as E3 ligase recruiters present unique purification challenges. Unlike standard small molecules, these heterobifunctional conjugates (MW 700–1200+ Da) combine the physicochemical properties of two distinct ligands and a linker, often resulting in "chameleon-like" solubility and complex chromatographic behavior.

The Core Challenge: The primary constraint in purifying Thalidomide-based PROTACs is the chemical instability of the glutarimide ring at neutral-to-basic pH. While standard PROTAC purification often defaults to high-pH fractionation to improve peak shape for basic amines, this approach is strictly contraindicated for Thalidomide conjugates. Exposure to pH > 7.0 accelerates glutarimide ring hydrolysis, generating inactive dicarboxylic acid byproducts.

This guide outlines a robust, acidic Reverse-Phase HPLC (RP-HPLC) workflow designed to maximize purity while preserving the structural integrity of the warhead.

Physicochemical Constraints & Causality

To design a self-validating protocol, one must understand the failure modes inherent to the molecule:

| Constraint | Mechanism of Failure | Operational Consequence |

| Glutarimide Instability | Nucleophilic attack by hydroxide ions opens the glutarimide ring (hydrolysis). | Mandatory Acidic pH: Mobile phases must be maintained at pH < 4.0. Avoid ammonium bicarbonate buffers. |

| "Grease Trap" Effect | The linker and lipophilic ligands cause non-specific binding to stainless steel and plastic surfaces. | Carryover Risk: Requires extended needle washes and potentially "bio-inert" or hybrid-surface column hardware. |

| Solubility Mismatch | Conjugates are often insoluble in water but soluble in DMSO, leading to precipitation upon injection. | Injection Strategy: Samples must be dissolved in DMSO/Formic Acid and injected using "sandwich" methods or low-volume injections. |

| Atropisomerism | Restricted rotation around the linker-ligand bond can create separable diastereomers or broad "saddle" peaks. | Temperature Control: Column ovens should be set to 40–50°C (if stable) to sharpen peaks by accelerating interconversion rates. |

Method Development Strategy

Stationary Phase Selection

While C18 is the industry standard, the large surface area of PROTACs often leads to irreversible adsorption or excessive tailing.

-

Primary Choice: C18 (100 Å vs. 300 Å). For PROTACs < 1000 Da, standard 100 Å pore size is sufficient. For larger conjugates, 300 Å (widepore) reduces size-exclusion effects and peak broadening.

-

Alternative Choice: Phenyl-Hexyl. If the linker contains aromatic rings (e.g., rigid piperazine/phenyl linkers), Phenyl-Hexyl phases offer pi-pi interaction selectivity that can resolve diastereomers better than C18.

Mobile Phase Chemistry

-

Solvent A: Water + Modifier

-

Solvent B: Acetonitrile (ACN) + Modifier

-

The Modifier Debate (TFA vs. Formic Acid):

-

Trifluoroacetic Acid (TFA, 0.1%): The gold standard for purification. It acts as a strong ion-pairing agent, masking silanols and sharpening the peaks of basic PROTACs. Crucially, it maintains a pH ~2, stabilizing the Thalidomide moiety.

-

Formic Acid (0.1%): Use only if downstream LC-MS sensitivity is paramount and TFA removal is difficult. However, peak shapes will likely be broader.

-

Detailed Experimental Protocol

Sample Preparation

-

Dissolution: Dissolve crude PROTAC in 100% DMSO. If the compound contains basic amines, add 1-2% Formic Acid to the DMSO to ensure protonation and prevent aggregation.

-

Concentration: Aim for 50–100 mg/mL.

-

Filtration: Pass through a 0.45 µm PTFE or Nylon syringe filter. Do not skip this step; PROTAC aggregates will block guard columns immediately.

Preparative HPLC Parameters

-

System: Binary Gradient Prep HPLC.

-

Column: C18 Prep Column (e.g., 19 x 150 mm, 5 µm).

-

Flow Rate: 15–20 mL/min (dependent on column diameter).

-

Detection: UV 254 nm (aromatic) and 214 nm (amide bonds).

-

Mobile Phase:

-

A: Water + 0.1% TFA

-

B: Acetonitrile + 0.1% TFA

-

Gradient Programming

PROTACs are hydrophobic and elute late. A "focusing gradient" is required to prevent co-elution of impurities.

| Time (min) | % Solvent B | Event | Rationale |

| 0.0 | 5 | Start | Initial equilibration. |

| 1.0 | 5 | Loading | Allow sample to load onto head of column. |

| 2.0 | 20 | Step | Jump to starting organic strength (skip dead volume). |

| 12.0 | 80 | Linear Gradient | Shallow gradient (approx 5-6% B per min) for resolution. |

| 12.1 | 95 | Wash | Flush highly lipophilic impurities/dimers. |

| 14.0 | 95 | Hold | Ensure column is clean. |

| 14.1 | 5 | Re-equilibrate | Prepare for next injection. |

Fraction Collection & Post-Processing

-

Trigger: Set collection based on UV threshold (slope) to avoid collecting baseline drift.

-

Immediate Action: Analyze fractions via analytical LC-MS immediately.

-

Lyophilization: Pool pure fractions. Do not leave in aqueous TFA solution for >24 hours. Freeze flash immediately and lyophilize. The acidic environment is safe for the ring during the frozen state, but prolonged liquid storage can induce slow degradation.

Workflow Visualization

Diagram 1: Purification Logic Flow

This workflow illustrates the critical path from crude synthesis to isolated product, highlighting the stability checkpoints.

Caption: End-to-end purification workflow emphasizing acidic handling and rapid lyophilization to prevent hydrolysis.

Troubleshooting & Optimization (Self-Validating Systems)

When the standard protocol fails, use this decision matrix to diagnose the root cause.

Diagram 2: Method Optimization Decision Tree

Caption: Decision matrix for troubleshooting common PROTAC chromatographic anomalies.

Troubleshooting Data Table

| Observation | Root Cause | Corrective Action |

| Split Peaks | Atropisomerism (slow rotation) or Diastereomers. | Heat column to 45°C. If peaks merge, it is rotameric. If they remain split, they are diastereomers (collect separately). |

| Broad/Streaking Peaks | Poor solubility in mobile phase or "sticking" to column frit. | Switch to Widepore (300 Å) column or add 5-10% Isopropanol to Mobile Phase B. |

| M+18 Mass in MS | Hydrolysis of Thalidomide ring. | Check pH. Ensure mobile phase is acidic. Reduce time between collection and lyophilization. |

| Ghost Peaks | Carryover from previous run. | Implement a sawtooth wash (MeOH/ACN/Water/Formic Acid) between injections. |

References

-

Waters Corporation. (2020). Method Development of Proteolysis Targeting Chimera (PROTAC) Compound ARV-825 Forced Degradation Sample. Retrieved from [Link]

-

American Chemical Society. (2002). Solid-Phase Synthesis of Thalidomide and Its Analogues.[1] (Discusses glutarimide stability).[2] Retrieved from [Link]

Sources

High-Efficiency One-Pot Synthesis Protocols for CRBN-Recruiting Degraders

Application Note: AN-CRBN-024

Abstract

The rapid expansion of targeted protein degradation (TPD) requires efficient synthetic strategies to navigate the complex chemical space of Proteolysis Targeting Chimeras (PROTACs).[1] Traditional linear synthesis is often the bottleneck in the Design-Make-Test (DMT) cycle. This guide details three high-efficiency, "one-pot" or modular synthesis protocols for Cereblon (CRBN)-recruiting degraders: CuAAC Click Chemistry , Solid-Phase Synthesis (SPPS) , and Direct-to-Biology (D2B) Amide Coupling . These methods prioritize speed and library generation without compromising the structural integrity required for ternary complex formation.

Strategic Overview: The Modular Assembly Logic

Unlike traditional inhibitors, PROTACs are heterobifunctional molecules. Their efficacy depends heavily on the linker length and attachment vector. Therefore, a modular approach—where pre-functionalized "building blocks" are assembled in a single step—is superior to linear synthesis.

The Three-Component System

-

E3 Ligase Ligand: Thalidomide, Pomalidomide, or Lenalidomide (IMiDs).[2]

-

Linker: PEG, Alkyl, or rigid piperazine chains.[3]

-

Warhead: Ligand for the Protein of Interest (POI).[1][2][4][5][6][7]

Figure 1: Convergent synthesis strategy allowing rapid permutation of linker lengths and warheads.

Protocol A: CuAAC "Click" Chemistry for Library Generation

Best For: Rapid screening of linker lengths; generating 10-100 analogues per day. Mechanism: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) forms a 1,2,3-triazole ring.

Scientific Rationale

The triazole ring formed is stable and acts as a bioisostere for amide bonds, often improving metabolic stability. However, residual Copper (Cu) is cytotoxic and must be scavenged before biological assays.

Materials

-

CRBN Azide Module: 2-(2,6-dioxopiperidin-3-yl)-4-(2-azidoethoxy)isoindoline-1,3-dione (Thalidomide-O-Linker-N3).

-

Warhead Alkyne: Target ligand functionalized with a terminal alkyne.

-

Catalyst: CuSO4 · 5H2O (10 mol%).

-

Reductant: Sodium Ascorbate (20 mol%).

-

Solvent: t-BuOH/H2O (1:1) or DMSO (for high throughput).

-

Scavenger: QuadraPure™ TU resin or EDTA.

Step-by-Step Protocol

-

Preparation: Dissolve the Warhead Alkyne (1.0 equiv) and CRBN Azide (1.0 equiv) in DMSO to a concentration of 10-20 mM.

-

Catalyst Addition: Add CuSO4 (0.1 equiv) and Sodium Ascorbate (0.2 equiv) from fresh aqueous stock solutions.

-

Reaction: Seal the plate/vial and shake at room temperature for 2–4 hours.

-

Checkpoint: Monitor conversion via LC-MS. The triazole formation is usually quantitative.

-

-

Copper Scavenging (CRITICAL):

-

Add QuadraPure™ TU resin (macroporous thiourea scavenger) to the reaction mixture (5–10 equiv relative to Cu).

-

Shake for 1 hour.

-

Filter or centrifuge to remove the resin.

-

-

Direct Use: The supernatant (DMSO solution) is now Cu-free and can be diluted directly into cell media for degradation assays (HiBiT/Western Blot).

Protocol B: Solid-Phase Synthesis (SPPS) on Thalidomide Resin

Best For: Automated synthesis; avoiding column chromatography; high purity. Mechanism: Sequential amide coupling on a resin bead pre-loaded with the CRBN ligand.

Scientific Rationale

Solid-phase synthesis allows for the use of large excesses of reagents to drive reactions to completion, with impurities washed away. This is ideal for optimizing linker composition (e.g., mixing PEG and Alkyl units).

Materials

-

Resin: Trityl-OH or 2-Chlorotrityl chloride resin pre-loaded with 4-hydroxythalidomide derivatives.

-

Coupling Agents: HATU, DIPEA.

-

Linker Amino Acids: Fmoc-NH-PEG-COOH.

-

Cleavage Cocktail: TFA/TIPS/H2O (95:2.5:2.5).

Step-by-Step Protocol

-

Resin Loading: Immobilize the CRBN ligand (e.g., 4-hydroxythalidomide derivative with a carboxyl handle) onto the resin.

-

De-protection: Remove protecting groups (e.g., Fmoc) using 20% Piperidine in DMF (2 x 10 min).

-

Linker Coupling:

-

Add Fmoc-Linker-OH (3.0 equiv), HATU (2.9 equiv), and DIPEA (6.0 equiv) in DMF.

-

Shake for 45 mins. Wash resin with DMF (3x) and DCM (3x).

-

-

Warhead Coupling: Repeat step 3 with the Carboxyl-Warhead.

-

Cleavage: Treat resin with TFA cocktail for 1 hour. Collect filtrate.

-

Workup: Evaporate TFA. Precipitate in cold diethyl ether.

-

Result: High-purity PROTAC salt ready for testing.

-

Protocol C: Direct-to-Biology (D2B) Amide Coupling

Best For: Ultra-high throughput (1000+ compounds); industrial screening. Mechanism: Standard amide coupling where the crude mixture is biologically compatible.

Scientific Rationale

Modern coupling reagents like HATU generate byproducts that are generally tolerated in cellular assays at low concentrations (<1% DMSO). This method skips purification entirely.[8]

Protocol

-

Arraying: Dispense Amine-functionalized CRBN ligands (e.g., Pomalidomide-NH2) into 96-well plates (10 mM in DMSO).

-

Coupling: Add Carboxyl-Linker-Warhead (1.1 equiv), HATU (1.2 equiv), and NMM (N-methylmorpholine, 3.0 equiv).

-

Note: Avoid TEA or DIPEA if possible, as they can be more cytotoxic in crude mixtures than NMM.

-

-

Incubation: Shake for 2 hours at RT.

-

Quenching: Add a small volume of water or dilute acid to quench unreacted active ester.

-

Dosing: Transfer nanoliter volumes (using acoustic dispensing, e.g., Echo®) directly to assay plates containing cells.

Comparative Analysis of Methods

| Feature | CuAAC (Click) | Solid-Phase (SPPS) | D2B Amide Coupling |

| Reaction Time | 2–4 Hours | 4–8 Hours | 2 Hours |

| Purity | High (after scavenging) | Very High | Low (Crude mixture) |

| Purification | Scavenging Resin | Filtration/Precipitation | None |

| Linker Type | Triazole (Rigid/Polar) | Amide/Peptide | Amide |

| Throughput | High | Medium | Ultra-High |

| Key Risk | Copper Toxicity | Scale-up cost | False positives from byproducts |

QC & Validation: The Self-Validating Loop

To ensure scientific integrity, every synthesized batch must undergo a "Go/No-Go" validation before biological interpretation.

-

LC-MS Confirmation: Even for D2B methods, run a random sampling (10% of library) on LC-MS to verify >80% conversion.

-

Negative Control Synthesis: Always synthesize a "Dead" PROTAC (e.g., N-methylated Thalidomide) using the exact same one-pot method. If the "Dead" PROTAC degrades the protein, your synthesis byproducts are toxic/interfering.

-

Competition Assay: Pre-treat cells with free Thalidomide (10 µM). If degradation is not rescued, the observed effect is off-target or toxicity, not CRBN-mediated degradation.

Figure 2: Quality Control workflow to distinguish bona fide degraders from synthesis artifacts.

References

-

Beshara, C. S., et al. (2017). "A 'Click Chemistry Platform' for the Rapid Synthesis of Bispecific Molecules for Inducing Protein Degradation." Journal of Medicinal Chemistry.

-

Krajcovicova, S., et al. (2019). "Solid-phase synthesis for thalidomide-based proteolysis-targeting chimeras (PROTAC)."[9][10][11] Chemical Communications.[9][11][12]

-

Verma, K., et al. (2020). "Click chemistry in the development of PROTACs." RSC Medicinal Chemistry.

-

Krumb, M., et al. (2023). "One-Pot Synthesis of Cereblon Proteolysis Targeting Chimeras via Photoinduced C(sp2)–C(sp3) Cross Coupling." Journal of Medicinal Chemistry.

-

Li, H., et al. (2022). "Direct-to-biology: accelerating PROTAC discovery." Drug Discovery Today.

Sources

- 1. scispace.com [scispace.com]

- 2. Design and Synthesis of PROTAC Degraders | Tocris Bioscience [tocris.com]

- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Methods to accelerate PROTAC drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]

- 8. A Platform for the Rapid Synthesis of Molecular Glues (Rapid-Glue) under Miniaturized Conditions for Direct Biological Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Solid-phase synthesis for thalidomide-based proteolysis-targeting chimeras (PROTAC) [ouci.dntb.gov.ua]

- 10. Solid-phase synthesis for thalidomide-based proteolysis-targeting chimeras (PROTAC) [agris.fao.org]

- 11. semanticscholar.org [semanticscholar.org]

- 12. Solid-phase synthesis for thalidomide-based proteolysis-targeting chimeras (PROTAC) - Chemical Communications (RSC Publishing) [pubs.rsc.org]

Application Note: Handling and Storage Stability of Thalidomide Amine Salts

Introduction: The Stability Paradox

Thalidomide and its derivatives are the backbone of modern targeted protein degradation (PROTAC) research, acting as ligands for the E3 ubiquitin ligase Cereblon (CRBN).[1] In this context, "Thalidomide Amine Salts" typically refers to amino-functionalized thalidomide analogs (e.g., 4-amino-thalidomide, thalidomide-O-alkyl-amines) stabilized as hydrochloride (HCl) or trifluoroacetate (TFA) salts to facilitate linker chemistry.[1]

While the salt form improves the solubility of the amine linker, it introduces a critical stability paradox:

-

The Salt Risk: Amine salts are often hygroscopic, attracting moisture from the air.[1]

-

The Core Weakness: The thalidomide glutarimide ring is highly susceptible to hydrolytic cleavage, a reaction fueled by moisture and accelerated by pH shifts.[1]

This guide provides a rigorous protocol for handling these sensitive compounds, ensuring that the integrity of the Cereblon-binding motif is preserved during storage and experimental use.[1]

Chemical Basis of Instability

To handle these compounds effectively, one must understand the degradation mechanism.[1] The glutarimide ring of thalidomide undergoes spontaneous, non-enzymatic hydrolysis.[1]

The Hydrolysis Mechanism

The hydrolysis is base-catalyzed but occurs at neutral pH.[1] The hydroxide ion (

Critical Insight: The half-life (

Visualization: Degradation Pathway

The following diagram illustrates the hydrolytic vulnerability of the glutarimide ring.

Protocol 1: Solid-State Storage & Handling[2]

Objective: Prevent moisture absorption which catalyzes solid-state hydrolysis.[1]

The "Cold-Chain" Workflow

Amine salts (HCl/TFA) of thalidomide linkers are hygroscopic.[1] If stored improperly at -20°C, condensation upon warming will destroy the compound.[1]

-

Long-Term Storage:

-

The "Warm-Up" Rule (Crucial):

-

Step 1: Remove the vial from the freezer.

-

Step 2: Place in a desiccator at room temperature.

-

Step 3: Wait 45–60 minutes before opening.

-

Why? Opening a cold vial condenses atmospheric water vapor directly onto the hygroscopic salt.[1] This trapped moisture will hydrolyze the compound once it returns to the freezer.

-

-

Desiccant Choice:

-

Use Phosphorus Pentoxide (

) or high-grade indicating silica gel in the secondary container.[1]

-

Protocol 2: Solubilization & Experimental Use

Objective: Maximize solubility while minimizing the "Time-in-Aqueous" window.

Solvent Compatibility Matrix

| Solvent | Solubility (Amine Salts) | Stability Risk | Recommendation |

| DMSO (Anhydrous) | High (>50 mM) | Low | Primary Stock Solvent |

| Water / PBS (pH 7.4) | Moderate | Critical (Hydrolysis) | Use only for immediate dilution |

| Ethanol | Low to Moderate | Low | Secondary co-solvent |

| Basic Buffers (pH > 8) | Moderate | Fatal | Avoid completely |

Step-by-Step Solubilization Protocol

-

Prepare Stock Solution (DMSO):

-

Dissolve the thalidomide amine salt in anhydrous DMSO to a concentration of 10–100 mM .

-

Note: The amine salt (HCl/TFA) may make the DMSO slightly acidic, which actually stabilizes the glutarimide ring.[1]

-

Aliquot into single-use volumes (e.g., 20 µL) to avoid freeze-thaw cycles. Store at -20°C.

-

-

Working Solution Preparation (The "Golden Hour"):

Workflow Visualization

Protocol 3: Analytical Verification (HPLC/LC-MS)

Objective: Quantify purity and detect ring-open degradation products.

Standard reverse-phase gradients using neutral pH will degrade the sample during the run.[1] You must use acidic mobile phases.[1]

Method Parameters:

-

Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus).[1]

-

Mobile Phase A: Water + 0.1% Formic Acid (pH ~2.7).[1]

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

-

Gradient: 5% B to 95% B over 10-15 minutes.

-

Detection: UV at 220 nm (amide bond) and 300 nm (phthalimide absorbance).[1]

Why Acidic? The low pH (approx 2.[1]7) suppresses the ionization of the glutarimide nitrogen and inhibits the base-catalyzed hydrolysis mechanism during the separation process.[1]

Troubleshooting & FAQs

Q: My compound turned into a sticky gum. Is it ruined? A: Likely yes. This indicates moisture absorption (deliquescence) followed by hydrolysis.[1] Check purity by LC-MS. If the mass corresponds to [M+18], the ring has opened.[1]

Q: Can I use Tris buffer? A: Use with caution. Primary amines in Tris can potentially react with the phthalimide ring over long durations, though hydrolysis is the faster competitor.[1] Phosphate or HEPES (pH 7.[1]0) is preferred.

Q: Why is the solution yellow? A: Pure thalidomide salts are typically white/off-white.[1] A strong yellow color often indicates degradation or oxidation of the amine linker.[1]

References

-

Eriksson, T., et al. (2001).[1][2] Stereospecific determination, chiral inversion in vitro and pharmacokinetics in humans of the enantiomers of thalidomide.[3] Chirality, 10(3), 223–228.[1]

-

Lepper, E. R., et al. (2006).[1][2][4] Thalidomide metabolism and hydrolysis: mechanisms and implications.[1][3][4][5] Current Drug Metabolism, 7(6), 677–685.[1][4]

-

Teo, S. K., et al. (2004).[1] Clinical pharmacokinetics of thalidomide.[1][3][4][6] Clinical Pharmacokinetics, 43(5), 311-327.[1]

-

BroadPharm. (n.d.).[1] Thalidomide-O-C2-amine, HCl salt Product Data.[7][1][1]

Sources

- 1. Thalidomide | 50-35-1 [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. Clinical pharmacology of thalidomide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scholar.usuhs.edu [scholar.usuhs.edu]

- 5. researchgate.net [researchgate.net]

- 6. Improvements in solubility and stability of thalidomide upon complexation with hydroxypropyl-beta-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]